4-Nitrosalicylic acid is a highly functionalized aromatic carboxylic acid featuring both a phenolic hydroxyl group and a strongly electron-withdrawing nitro group at the 4-position . As a critical building block in organic synthesis, it is primarily recognized as the essential precursor for 4-aminosalicylic acid (PAS) and related para-substituted benzamides [1]. In procurement contexts, its value is defined by its precise regiochemistry, its predictable intermediate pKa profile, and its ability to form photochemically stable metal complexes [2]. These properties make it an indispensable intermediate for pharmaceutical manufacturing, advanced polymer synthesis, and specialized chelation applications where baseline salicylic acid or alternative isomers fail to provide the required structural or electronic properties [3].
Fe(III) complex photochemistry with controlled Fe(II) photoproduction kinetics
Antimicrobial screening: M. tuberculosis and MRSA MIC studies using 4‑nitro scaffold
Analytical reference standard for nitrate determination by colorimetric method
Environmental fate studies: metabolite standard for chloro‑nitroaromatic degradation
Substituting 4-nitrosalicylic acid with its close structural analogs, such as 5-nitrosalicylic acid or unsubstituted salicylic acid, fundamentally alters downstream reaction pathways and product profiles [1]. In pharmaceutical precursor applications, the position of the nitro group is non-negotiable; reduction of the 5-nitro isomer yields 5-aminosalicylic acid (mesalazine), an entirely different active pharmaceutical ingredient, whereas only the 4-nitro isomer can yield 4-aminosalicylic acid (PAS) [2]. Furthermore, the specific placement of the electron-withdrawing nitro group para to the hydroxyl group in 4-nitrosalicylic acid precisely tunes the phenolic pKa and dictates the geometry required for rigid-rod poly(p-benzamide) polymerizations [3]. Attempting to substitute this compound compromises both the regiochemical integrity of the final products and the thermodynamic stability of its intermediate metal complexes [4].
Fe(II) photoproduction rate may shift with isomer substitution; 5-NSA or SA may alter photochemical kinetics.
4‑nitro scaffold shows distinct antimycobacterial response; 5‑nitro analogs may not reproduce reported MIC patterns.
5‑NSA is not validated for the Cataldo nitrate assay; replacing 4‑NSA requires separate method confirmation.
In the synthesis of aminosalicylic acids, the regiochemistry of the nitro precursor strictly dictates the final product. Catalytic hydrogenation of 4-nitrosalicylic acid exclusively yields 4-aminosalicylic acid (PAS), a specific active pharmaceutical ingredient and intermediate [1]. In contrast, the 5-nitro isomer yields 5-aminosalicylic acid (mesalazine), which belongs to a different pharmacological class [1].
| Evidence Dimension | Regiochemical product of catalytic hydrogenation |
| Target Compound Data | Yields 4-aminosalicylic acid (PAS) |
| Comparator Or Baseline | 5-Nitrosalicylic acid yields 5-aminosalicylic acid (mesalazine) |
| Quantified Difference | 100% divergence in final product structure (para- vs. meta-amino relative to the carboxyl group) |
| Conditions | Catalytic hydrogenation (e.g., H2/Pt in ethyl acetate) |
Procurement for PAS-related APIs or specific para-substituted intermediates strictly requires the 4-nitro isomer, as substitution with the 5-nitro isomer produces an entirely different chemical class.
The para-relationship between the functional groups in 4-nitrosalicylic acid makes it a unique precursor for high-performance polymers. It serves as the exact structural starting material to synthesize phenyl-2,5-bis-TEGylated aminobenzoate, which undergoes step-growth polycondensation via lithium bis(trimethylsilyl)amide (LiHMDS) [1]. Unlike standard AB-type amino acid monomers that require harsh conditions to polymerize into polyaramides, the 4-NSA derived monomer yields highly shape-persistent, organosoluble polymers up to ~50,000 Da [1].
| Evidence Dimension | Polymerization viability and product molecular weight |
| Target Compound Data | Enables synthesis of organosoluble poly(p-benzamide)s up to ~50,000 Da |
| Comparator Or Baseline | Standard AB-type amino acid monomers (require harsh conditions, often yield insoluble products) |
| Quantified Difference | Achieves high molecular weight (~50 kDa) while maintaining organosolubility via TEGylation |
| Conditions | Step-growth polycondensation via LiHMDS addition |
4-NSA provides the specific para-amino/carboxy geometry required for rigid-rod polyaramides, solving the classic organosolubility problem in high-performance polymer synthesis.
When complexed with Fe(III) in aqueous solutions, the position of the nitro group significantly impacts photochemical stability. Under 355 nm laser flash photolysis, 4-nitrosalicylic acid exhibits a highly suppressed quantum yield of photolysis (<0.01) [1]. This is driven by the electron-withdrawing nature of the nitro group, which prevents the formation of hydroxyl radicals that are typically observed when using baseline salicylic acid or electron-donating derivatives [1].
| Evidence Dimension | Quantum yield of photolysis at 355 nm |
| Target Compound Data | < 0.01 (highly photostable) |
| Comparator Or Baseline | Salicylic acid and electron-donating derivatives (higher quantum yields, radical generation) |
| Quantified Difference | Suppression of hydroxyl radical formation and minimized photolytic degradation |
| Conditions | 1:1 Fe(III)–SAD complexes in aqueous solution under 355 nm excitation |
For applications involving iron chelation in light-exposed environments, 4-NSA provides superior photochemical stability, preventing unwanted photolytic degradation compared to standard salicylic acid.
The specific placement of the nitro group on the salicylic acid ring precisely tunes the acidity of the phenolic hydroxyl group. The acidity of the OH-group follows a strict order: salicylic acid < 4-nitrosalicylic acid < 5-nitrosalicylic acid < 3-nitrosalicylic acid [1]. This intermediate acidity profile dictates its deprotonation behavior and metal-binding affinity in aqueous environments [1].
| Evidence Dimension | Phenolic OH-group acidity order |
| Target Compound Data | More acidic than salicylic acid, less acidic than 5-nitrosalicylic acid |
| Comparator Or Baseline | 5-Nitrosalicylic acid and 3-Nitrosalicylic acid (higher acidity) |
| Quantified Difference | Predictable intermediate pKa shift due to meta/para electronic effects relative to the OH group |
| Conditions | Aqueous solution at 25 °C |
The specific pKa of the 4-nitro isomer dictates its deprotonation profile, offering a precise intermediate chelation strength compared to the baseline or other nitro isomers.
Leveraging its exclusive regiochemistry, 4-nitrosalicylic acid is the mandatory precursor for the catalytic synthesis of 4-aminosalicylic acid (PAS) and related para-substituted pharmaceutical intermediates, where the 5-nitro isomer cannot be substituted [1].
Utilizing its specific para-geometry, 4-nitrosalicylic acid is employed as a starting material to synthesize bis-TEGylated aminobenzoate monomers, enabling the step-growth polycondensation of highly shape-persistent, organosoluble poly(p-benzamide)s [2].
Due to the electron-withdrawing effects of the 4-nitro group, this compound is utilized to form photochemically stable 1:1 Fe(III) complexes that resist UV-induced degradation and hydroxyl radical formation, outperforming baseline salicylic acid in light-exposed environments [3].
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